An In-Depth Technical Guide to the Spectroscopic Analysis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. As a molecule of significant interest in medicinal chemistry and drug development, its unambiguous structural elucidation is paramount for advancing research and ensuring the integrity of subsequent biological studies.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
While direct spectroscopic data for the specific cyclohexyl derivative is not extensively published, this guide synthesizes data from closely related and well-documented analogs, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[3][4][5][6] The principles discussed are foundational, and the spectral predictions for the cyclohexyl moiety are based on established chemical shift and fragmentation theories.
Foundational Principles: The Thiol-Thione Tautomerism
A critical aspect of the 1,2,4-triazole-3-thiol scaffold is its existence in a tautomeric equilibrium between the thiol and thione forms.[4][7] The position of this equilibrium can be influenced by the solvent, temperature, and the physical state (solid vs. solution) of the sample. Spectroscopic analysis is the definitive method for identifying the predominant form.
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Thiol Form: Characterized by a distinct S-H bond.
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Thione Form: Characterized by an N-H bond within the triazole ring and a C=S double bond.
Each spectroscopic technique offers unique clues to distinguish between these two forms. This guide will primarily interpret the spectra based on the thiol tautomer, which is often prevalent, while also noting the key markers for the thione form.
Molecular Structure and Analytical Workflow
The structural confirmation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol relies on a synergistic application of multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they create a complete and validated picture.
Caption: General experimental workflow for spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is the first line of analysis, providing a rapid and definitive fingerprint of the functional groups present. The key is to look for the presence or absence of characteristic vibrations, particularly the S-H stretch, which is a direct indicator of the thiol tautomer, and the N-H/C=S vibrations, which signal the thione form.
Experimental Protocol
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Sample Preparation: Prepare a solid sample using the KBr (potassium bromide) pellet method. Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
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Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
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Sample Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
Data Presentation: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Causality & Insights |
| 3300 - 3100 | N-H Asym. & Sym. Stretch | Primary Amine (-NH₂) | Medium-Strong | The presence of two distinct bands in this region is a hallmark of the primary amino group at the 4-position of the triazole ring.[4] |
| 2930 & 2850 | C-H Aliphatic Stretch | Cyclohexyl (-CH₂, -CH) | Strong | These strong absorptions confirm the presence of the saturated aliphatic cyclohexyl ring, a key structural component. |
| 2600 - 2550 | S-H Stretch | Thiol (-SH) | Weak | This is a critical diagnostic peak . Its presence strongly indicates the thiol tautomer. It is often weak and broad.[4] |
| 1645 - 1610 | C=N Stretch | Triazole Ring | Medium | This absorption is characteristic of the endocyclic carbon-nitrogen double bond within the 1,2,4-triazole heterocycle.[4] |
| 1570 - 1550 | N-H Bend | Primary Amine (-NH₂) | Medium | This bending vibration complements the N-H stretching bands, further confirming the -NH₂ group.[4] |
| 1250 - 1180 | N=C-S Stretch | Thiol Tautomer | Medium | This stretching frequency is indicative of the thiol form of the triazole ring.[7] |
| 700 - 650 | C-S Stretch | Thiol (-C-S) | Weak-Medium | This band provides further evidence for the carbon-sulfur single bond.[4] |
Note on Thione Form: If the thione tautomer were dominant, one would expect to see a strong N-H stretch around 3200-3100 cm⁻¹ (from the ring NH) and a C=S stretch in the 1340-1250 cm⁻¹ region, with a corresponding absence of the weak S-H band around 2550 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides the definitive connectivity map of the molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon skeleton. For this specific molecule, the key is to correctly assign the cyclohexyl protons, which will appear as a complex multiplet, and to identify the labile protons of the -NH₂ and -SH groups, which can be confirmed by D₂O exchange.
Experimental Protocol
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for triazole-thiols as it can help in observing the labile N-H and S-H protons.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.
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D₂O Exchange: To confirm labile protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to -NH₂ and -SH will disappear or significantly diminish.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Insights |
| ~13.5 - 13.9 | Singlet | 1H | -SH | This downfield, exchangeable proton is a definitive marker for the thiol tautomer. Its chemical shift can be concentration-dependent.[4][8] |
| ~5.8 | Singlet | 2H | -NH₂ | A broad singlet that disappears upon D₂O exchange. Its position confirms the primary amino group.[4] |
| ~2.5 - 2.8 | Multiplet | 1H | Cyclohexyl -CH | The methine proton of the cyclohexyl ring attached to the triazole C5 position. It is deshielded by the heterocyclic ring. |
| ~1.1 - 2.0 | Multiplet | 10H | Cyclohexyl -CH₂ | The remaining ten protons of the cyclohexyl ring appear as a complex series of overlapping multiplets in the aliphatic region. |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Causality & Insights |
| ~166 | C3 (-C-SH) | The carbon atom attached to the sulfur is significantly deshielded. In the thione form, this C=S carbon appears around 169 ppm.[7][8] |
| ~153 | C5 (-C-C₆H₁₁) | The carbon atom of the triazole ring attached to the cyclohexyl group.[8] |
| ~35 - 40 | Cyclohexyl C1 | The methine carbon of the cyclohexyl ring directly attached to the triazole. |
| ~25 - 32 | Cyclohexyl C₂-C₆ | The five methylene carbons of the cyclohexyl ring. Some signals may overlap. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure assembled from IR and NMR data. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern is key; predictable losses of the cyclohexyl group, SH radical, or parts of the triazole ring serve as self-validating evidence for the proposed structure.
Experimental Protocol
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Sample Introduction: Introduce the sample via direct infusion or through an LC-MS system.
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Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and clearly observe the molecular ion. ESI can be run in both positive and negative ion modes.
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Analysis: Analyze the ions using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for high-resolution data, or a Quadrupole for nominal mass data.
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Tandem MS (MS/MS): To confirm the structure, perform a fragmentation analysis (MS/MS) by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID).
Data Presentation: Expected Mass Spectrometry Data
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Molecular Formula: C₈H₁₄N₄S
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Monoisotopic Mass: 198.0939 g/mol
High-Resolution MS (ESI-TOF)
| Ion | Calculated m/z | Observed m/z | Mode | Causality & Insights |
| [M+H]⁺ | 199.1012 | ~199.1010 | Positive | The protonated molecular ion is typically the base peak in positive ESI mode. Its accurate mass confirms the elemental composition C₈H₁₄N₄S. |
| [M-H]⁻ | 197.0869 | ~197.0871 | Negative | The deprotonated molecular ion, likely from the acidic thiol proton, confirms the molecular weight in negative mode. |
| [M+Na]⁺ | 221.0831 | ~221.0829 | Positive | The sodium adduct is commonly observed in ESI-MS and serves as an additional confirmation of the molecular weight. |
Tandem MS (MS/MS) Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion provides crucial structural information.
Caption: Predicted MS/MS fragmentation of the parent ion.
This predictable fragmentation—loss of the bulky cyclohexyl substituent or the thiol group—provides irrefutable evidence linking the different parts of the molecule and validating the overall structure.[9]
Conclusion
The spectroscopic characterization of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a multi-faceted process that requires the integration of data from FT-IR, NMR, and Mass Spectrometry. By understanding the causal principles behind the spectral data—from the characteristic vibrations of functional groups in IR to the proton and carbon environments in NMR and the fragmentation pathways in MS—a researcher can achieve an unambiguous and validated structural elucidation. This guide provides the foundational knowledge and expected data to confidently analyze this important heterocyclic compound and its analogs, ensuring scientific integrity in drug discovery and development.
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